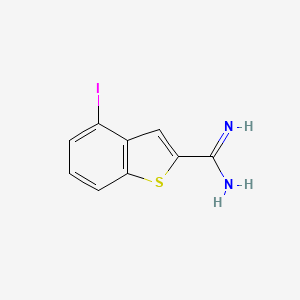

4-Iodo-1-benzothiophene-2-carboximidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

B-428 是一种小分子药物,可作为尿激酶纤溶酶原激活剂的抑制剂。该化合物因其潜在的治疗应用而被研究,特别是在肿瘤治疗方面。 尿激酶纤溶酶原激活剂是一种参与细胞外基质降解的酶,在癌细胞侵袭和转移中起着至关重要的作用 .

准备方法

合成路线和反应条件

B-428 的合成涉及多个步骤,从容易获得的起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以获得所需的药理性质。反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保最终产物的产率高和纯度高。

工业生产方法

在工业环境中,B-428 的生产采用优化的合成路线进行放大,以确保成本效益和效率。该过程涉及大型反应器,连续监测反应参数以及严格的质量控制措施,以保持化合物的稳定性和质量。

化学反应分析

反应类型

B-428 经历各种化学反应,包括:

氧化: B-428 在特定条件下可被氧化形成氧化衍生物。

还原: 还原反应可用于修饰 B-428 上的官能团,导致具有不同药理性质的不同类似物。

取代: 取代反应用于在 B-428 的核心结构上引入不同的取代基,增强其活性选择性。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢,通常在酸性或碱性条件下使用。

还原: 还原剂如硼氢化钠和氢化铝锂在受控温度下使用。

形成的主要产物

这些反应形成的主要产物包括具有修饰官能团的 B-428 的各种类似物,它们被研究以用于其增强的药理性质和潜在的治疗应用。

科学研究应用

Biological Activities

4-Iodo-1-benzothiophene-2-carboximidamide has demonstrated several significant biological activities, which can be categorized as follows:

Neurokinin-1 Receptor Antagonism

The compound functions primarily as a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor plays a crucial role in mediating inflammatory processes, particularly those related to pain and pruritus (itching). By inhibiting this receptor, this compound can reduce the release of pro-inflammatory mediators, such as substance P, which is involved in various inflammatory conditions.

Antipruritic Effects

Research indicates that this compound effectively alleviates pruritus associated with inflammatory skin diseases like atopic dermatitis. Clinical trials have shown that patients receiving this compound experienced significant reductions in itch scores compared to placebo groups.

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects by modulating immune responses. Studies have demonstrated its ability to decrease levels of pro-inflammatory cytokines both in vitro and in vivo. This activity is particularly relevant for conditions characterized by excessive inflammation.

Atopic Dermatitis

A clinical trial involving patients with moderate to severe atopic dermatitis highlighted the efficacy of this compound. After four weeks of treatment, participants showed marked reductions in pruritus and overall skin condition improvement.

Chronic Pain Models

In animal models designed to study chronic pain, administration of the compound resulted in significant reductions in pain behaviors. This suggests potential utility for managing chronic pain syndromes associated with neurogenic inflammation.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neurokinin-1 Receptor Antagonism | Inhibits substance P release; reduces inflammation and pain |

| Antipruritic Effects | Significant reduction in itch scores in clinical trials for atopic dermatitis |

| Anti-inflammatory Properties | Decreases pro-inflammatory cytokines; effective in various inflammatory conditions |

作用机制

B-428 通过抑制尿激酶纤溶酶原激活剂发挥作用,尿激酶纤溶酶原激活剂是一种参与细胞外基质降解的酶。通过抑制这种酶,B-428 可以阻止细胞外基质的分解,从而减少癌细胞的侵袭和转移。 B-428 的分子靶标包括尿激酶纤溶酶原激活剂的活性位点,在那里它结合并抑制其活性 .

相似化合物的比较

类似化合物

A-123: 另一种具有类似药理性质的尿激酶纤溶酶原激活剂抑制剂。

C-567: 一种具有不同核心结构但对尿激酶纤溶酶原激活剂具有类似抑制作用的化合物。

D-890: 一种结构相关的化合物,对尿激酶纤溶酶原激活剂具有更高的选择性。

B-428 的独特性

B-428 在其对尿激酶纤溶酶原激活剂的特异性结合亲和力和抑制作用方面是独特的。其明确的作用机制和潜在的治疗应用使其成为癌症研究和药物开发领域中一种有价值的化合物。

生物活性

4-Iodo-1-benzothiophene-2-carboximidamide, also known as APC-6860, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of serine proteases. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H7IN2S

- Molecular Weight : 302.135 g/mol

- CAS Number : 154628-42-9

This compound acts primarily as an inhibitor of urokinase-type plasminogen activator (uPA) and trypsin-like serine proteases. The compound exhibits high selectivity and potency against these enzymes, demonstrating Ki values of:

- uPA : 0.21 μM

- Trypsin : 0.44 μM

- Human Urokinase : 0.1 μM

- Murine Urokinase : 0.082 μM

This selectivity indicates its potential use in therapeutic applications targeting conditions where these proteases play a critical role, such as cancer metastasis and inflammation .

Anticancer Activity

Research indicates that APC-6860 has significant anticancer properties. In vitro studies show that it inhibits the proliferation of cancer cell lines, including:

- MiaPaCa-2 (pancreatic cancer) : IC50 = 1.4 μM

- Lewis Lung Carcinoma : IC50 = 3.1 μM

These findings suggest that the compound may be effective in treating certain types of cancer by inhibiting tumor growth and metastasis through its action on proteolytic enzymes involved in these processes .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the release of pro-inflammatory mediators from mast cells through its action on neurokinin receptors. This mechanism could be beneficial in treating inflammatory conditions related to substance P signaling pathways .

Table 1: Summary of Biological Activities

属性

CAS 编号 |

154628-42-9 |

|---|---|

分子式 |

C9H7IN2S |

分子量 |

302.14 g/mol |

IUPAC 名称 |

4-iodo-1-benzothiophene-2-carboximidamide |

InChI |

InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12) |

InChI 键 |

YERQOXAYAFWFEJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I |

规范 SMILES |

C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I |

同义词 |

4-iodine-benzo(b)thiophene-2-carboxamidine 4-iodobenzo(b)thiophene-2-carboxamidine B 428 B-428 B428 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。